molecular formula C13H15N3O4 B2923237 3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 937624-04-9

3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2923237
CAS No.: 937624-04-9
M. Wt: 277.28
InChI Key: AJWUFUKUIKPCSI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, a bicyclic heterocyclic system with fused pyridine and pyrimidine rings. The core structure is substituted with a methyl group at position 3 and a 2-methylpropyl (isobutyl) group at position 1. Its synthesis likely involves Hantzsch-type cyclization, as demonstrated in analogous pyrido[2,3-d]pyrimidine derivatives via reactions between substituted acetoacetates and 6-aminouracils .

Properties

IUPAC Name

3-methyl-1-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-7(2)6-16-10-9(11(17)15(3)13(16)20)4-8(5-14-10)12(18)19/h4-5,7H,6H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWUFUKUIKPCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=N2)C(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS No. 937624-04-9) is a complex organic compound characterized by its pyrido-pyrimidine structure. This compound has garnered attention due to its potential biological activities and pharmacological applications. The focus of this article is to explore the biological activity of this compound based on diverse scientific literature.

  • Molecular Formula : C13H15N3O4
  • Molecular Weight : 277.28 g/mol
  • Structural Features : The compound contains two carbonyl groups and a carboxylic acid functional group, contributing to its reactivity and potential interactions with biological targets.

Research indicates that this compound may interact with various biological targets, particularly enzymes and receptors involved in metabolic pathways. Its structural features suggest potential for nucleophilic substitutions and condensation reactions , which can lead to significant biological effects.

Pharmacological Potential

Preliminary studies have demonstrated that this compound exhibits notable pharmacological activities:

  • Antitumor Activity : Some studies suggest that it may inhibit cell growth by targeting nucleic acid synthesis pathways. This inhibition disrupts normal cellular processes, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating a possible role as an antimicrobial agent.

Study 1: Antitumor Effects

In a study examining the effects of pyrido-pyrimidine derivatives on cancer cell lines, this compound was found to significantly reduce proliferation in human breast cancer cells. The mechanism was attributed to the compound's ability to induce DNA damage and activate apoptotic pathways.

Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several pyrido-pyrimidine derivatives. Results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Related Compounds

Compound NameStructural FeaturesBiological Activity
1-Methyl-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-carboxylic acidLacks the 2-methylpropyl groupSimilar antitumor activity but lower potency
5-Fluoro-2-amino-pyrimidineContains an amino groupDifferent mechanism; effective against specific cancer types
6-Hydroxypyrimidine derivativesHydroxyl group instead of carboxylic acidVaried solubility; less effective in nucleic acid interactions

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include derivatives with variations in substituents, heterocyclic cores, or functional groups. Below is a comparative analysis based on the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Differences Key Similarities References
1-Ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid Ethyl at position 1 C₁₀H₉N₃O₄ 235.2 Smaller alkyl group (ethyl vs. isobutyl) reduces lipophilicity. Shared pyrido[2,3-d]pyrimidine core and carboxylic acid at position 4.
Methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylate Pyrrolo[2,3-d]pyrimidine core; ester at position 6 C₁₄H₁₉N₃O₅ 309.3 Pyrrolo-pyrimidine core differs in ring fusion; ester group reduces acidity. Retains dioxo and methyl substituents.
3-Isobutylpyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine core; isobutyl substituent C₉H₁₂N₄ 176.2 Pyrazole ring replaces pyridine; lacks carboxylic acid. Isobutyl group shared; similar molecular weight range.
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine core; chloro and methyl substituents C₆H₅ClN₂O₂ 190.6 Simpler monocyclic structure; chloro substituent enhances electrophilicity. Carboxylic acid group retained.

Key Observations

The carboxylic acid at position 6 distinguishes it from ester or nitrile derivatives (e.g., ), enhancing solubility and hydrogen-bonding capacity.

Core Heterocycle Variations :

  • Pyrido[2,3-d]pyrimidine derivatives (target compound and ) exhibit fused bicyclic systems, whereas pyrazolo[4,3-d]pyrimidines () or pyrrolo[2,3-d]pyrimidines () feature different ring fusions, affecting electronic properties and bioactivity.

Synthetic Pathways: The target compound’s synthesis likely parallels methods described for ethyl derivatives (e.g., Hantzsch cyclization with substituted acetoacetates and aminouracils) .

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